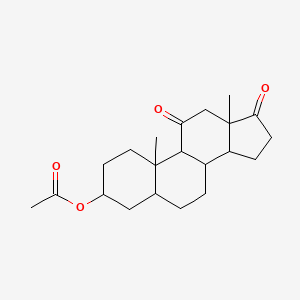![molecular formula C18H18N4OS B11998465 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)
4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(4-éthoxyphényl)méthylidène]amino}-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol est un composé hétérocyclique appartenant à la classe des 1,2,4-triazoles. Ce composé suscite un intérêt significatif en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale, la science des matériaux et la chimie industrielle. La présence de groupes triazole et thiol dans sa structure contribue à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-{[(E)-(4-éthoxyphényl)méthylidène]amino}-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation de la 4-éthoxybenzaldéhyde avec la 4-méthylphénylhydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé avec de la thiourée en milieu acide pour obtenir le composé triazole-thiol souhaité. Les conditions de réaction comprennent souvent un reflux dans l'éthanol ou le méthanol, avec l'ajout d'une quantité catalytique d'acide chlorhydrique pour faciliter le processus de cyclisation.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer un processus en continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels, tels que la température, la pression et les concentrations de réactifs, peuvent optimiser la synthèse. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
4-{[(E)-(4-éthoxyphényl)méthylidène]amino}-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe imine peut être réduit pour former l'amine correspondante.
Substitution : Le cycle triazole peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe thiol.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'hypochlorite de sodium et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les nucléophiles tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent réagir avec le groupe thiol en milieu basique.
Principaux produits formés
Oxydation : Disulfures ou acides sulfoniques.
Réduction : Amines correspondantes.
Substitution : Dérivés triazoliques alkylés ou acylés.
Applications De Recherche Scientifique
4-{[(E)-(4-éthoxyphényl)méthylidène]amino}-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses potentielles.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des inhibiteurs de corrosion ou des catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 4-{[(E)-(4-éthoxyphényl)méthylidène]amino}-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec diverses cibles moléculaires. Le cycle triazole peut se coordonner avec des ions métalliques, ce qui le rend utile dans la thérapie de chélation métallique. Le groupe thiol peut former des liaisons covalentes avec les résidus cystéine des protéines, inhibant potentiellement l'activité enzymatique. De plus, la capacité du composé à générer des espèces réactives de l'oxygène peut contribuer à ses effets antimicrobiens et anticancéreux.
Mécanisme D'action
The mechanism of action of 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in metal chelation therapy. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{[(E)-(3,4-diméthoxyphényl)méthylidène]amino}-5-(2-méthylphényl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-méthoxyphényl)méthylidène]amino}-N-(4-{[(E)-(4-méthoxyphényl)méthylidène]amino}phényl)benzènesulfonamide
- 4-({(E)-[3-(benzyloxy)-4-méthoxyphényl]méthylidène}amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol
Unicité
L'unicité du 4-{[(E)-(4-éthoxyphényl)méthylidène]amino}-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe éthoxy améliore sa solubilité et ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C18H18N4OS |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4OS/c1-3-23-16-10-6-14(7-11-16)12-19-22-17(20-21-18(22)24)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |
Clé InChI |
ZYOOZLMFCLBLJW-XDHOZWIPSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)




![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)



